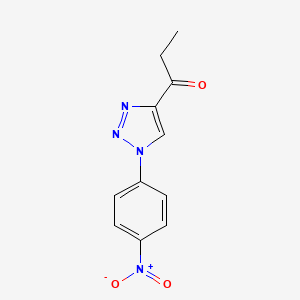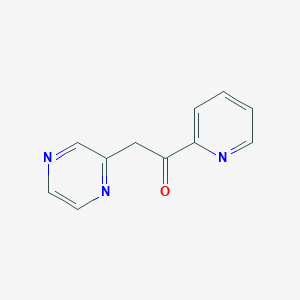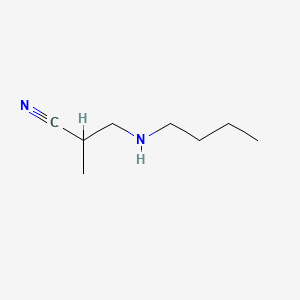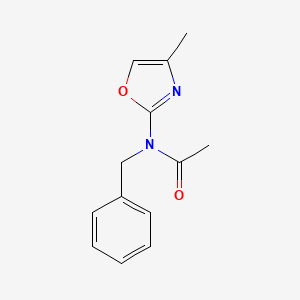
Acetamide, N-(4-methyl-2-oxazolyl)-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(4-methyloxazol-2-yl)acetamide: is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group at the 4-position of the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of benzylamine with 4-methyloxazole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of N-Benzyl-N-(4-methyloxazol-2-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with various substituted benzyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzyl-N-(4-methyloxazol-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation .
Medicine: The compound’s ability to interact with specific biological targets has led to its exploration as a potential therapeutic agent. It is being studied for its role in modulating enzyme activity and receptor binding, which could lead to the development of new drugs for various diseases .
Industry: In the industrial sector, N-Benzyl-N-(4-methyloxazol-2-yl)acetamide is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science .
Wirkmechanismus
The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In receptor-mediated processes, it can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
- N-Benzyl-N-(4-methyloxazol-2-yl)benzamide
- N-Benzyl-N-(4-methyloxazol-2-yl)butyramide
- N-Benzyl-N-(4-methyloxazol-2-yl)propionamide
Comparison: N-Benzyl-N-(4-methyloxazol-2-yl)acetamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the benzyl group. Compared to its analogs, it may exhibit different biological activities and chemical reactivity. For instance, the presence of the acetamide group can influence its solubility and interaction with biological targets, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
57068-04-9 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14N2O2/c1-10-9-17-13(14-10)15(11(2)16)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
JKAJCRHJPBNTGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=N1)N(CC2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


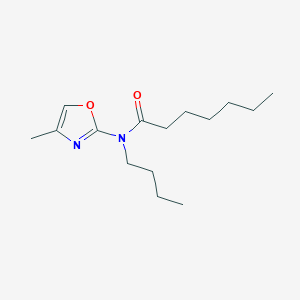
![N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine](/img/structure/B12909407.png)


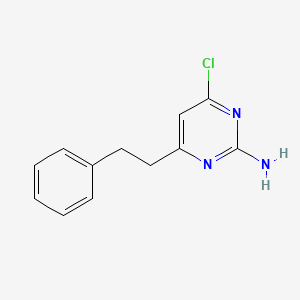
![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
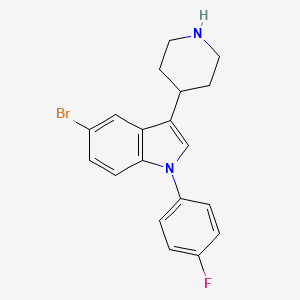
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
